N,N-dimethyl-4-nitro(2,6-(2)H2)aniline
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Overview
Description
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline is an organic compound with the molecular formula C8H10N2O2. It is a substituted derivative of aniline, featuring a dimethylamino group and a nitro group attached to a phenyl ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline can be synthesized through several methods. One common approach involves the nitration of N,N-dimethylaniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves the alkylation of aniline with methanol in the presence of an acid catalyst, followed by nitration. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-nitro(2,6-(2)H2)aniline involves its interaction with molecular targets through its nitro and dimethylamino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitroaniline: Lacks the dimethylamino group, affecting its solubility and reactivity.
2,6-dimethyl-4-nitrophenol: Contains a hydroxyl group instead of a dimethylamino group, leading to different chemical properties.
Uniqueness
N,N-dimethyl-4-nitro(2,6-(2)H2)aniline is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
2,6-dideuterio-N,N-dimethyl-4-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3/i3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIOCKFIORVFU-NMQOAUCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1N(C)C)[2H])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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